N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide
Description
This compound features a benzamide core substituted with a 2-methoxy group, linked to an ethyl chain bearing two aromatic moieties: a 4-(dimethylamino)phenyl group and a 4-(4-fluorophenyl)piperazine. The 4-fluorophenyl group on the piperazine ring and the 2-methoxybenzamide moiety are critical for its pharmacological profile, influencing receptor affinity, selectivity, and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33FN4O2/c1-31(2)23-12-8-21(9-13-23)26(20-30-28(34)25-6-4-5-7-27(25)35-3)33-18-16-32(17-19-33)24-14-10-22(29)11-15-24/h4-15,26H,16-20H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZWLTTXWMZISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Dimethylamino Group : Enhances solubility and may influence receptor interactions.
- Piperazine Moiety : Associated with central nervous system activity, potentially affecting neurotransmitter systems.
- Fluorophenyl Group : May increase binding affinity to biological targets.
The molecular formula for this compound is , indicating a complex arrangement conducive to diverse biological interactions.
Research suggests that this compound may interact with various biological targets:
- Dopamine Receptors : Due to the piperazine structure, it may modulate dopamine signaling, which is crucial in treating neurological disorders.
- Kinase Inhibition : Similar compounds have shown activity against kinases involved in cancer progression, indicating potential antitumor effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor | Potential to inhibit cell proliferation in various cancer cell lines. |
| Antimicrobial | Similar compounds exhibit antimicrobial properties, suggesting potential here. |
| CNS Activity | Possible modulation of neurotransmitter levels due to piperazine structure. |
Case Studies and Research Findings
-
Antitumor Activity :
- In vitro studies have indicated that compounds similar to this compound can inhibit the growth of cancer cells. For example, a study demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range.
-
CNS Effects :
- A preliminary study evaluated the effects of similar piperazine derivatives on behavioral models in rodents, showing potential anxiolytic effects. This suggests that the compound may influence CNS pathways relevant for anxiety and depression.
-
Kinase Inhibition Studies :
- Research has shown that benzamide derivatives can inhibit various kinases implicated in cancer. A related compound demonstrated effective inhibition of RET kinase activity, which is associated with certain types of tumors.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In vivo Studies : To assess pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : To elucidate specific interactions with biological targets.
- Clinical Trials : To evaluate efficacy and safety in humans.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Piperazine Substituent Effects
- Electron-Withdrawing Groups (e.g., 2,4-Dichlorophenyl): Compounds like 7o () exhibit high dopamine D3 receptor affinity, attributed to the electron-withdrawing chlorine atoms enhancing piperazine-receptor interactions .
- Aromatic vs. Aliphatic Substituents : The benzhydryl group in increases molecular bulk, reducing CNS penetration despite the presence of a 4-fluorophenyl ketone . In contrast, the target’s 4-fluorophenyl on piperazine likely improves blood-brain barrier permeability.
- Methoxy Substitution: and highlight 2-methoxyphenylpiperazine derivatives, which often show serotonin receptor binding. The target’s dimethylaminophenyl group may shift selectivity toward dopamine receptors .
Benzamide/Amide Modifications
- Nitro vs. Methoxy Groups : The 4-nitrobenzamide in enhances radioligand utility due to its electron-deficient aromatic ring, facilitating receptor binding studies . The target’s 2-methoxybenzamide may improve solubility and metabolic stability compared to nitro groups.
- Fluorine Substitution : The 4-fluorobenzamide in exhibits lower metabolic stability, suggesting that fluorine’s position on the benzamide impacts oxidative degradation . The target’s 2-methoxy group likely mitigates this issue.
- Heterocyclic Linkages: Compounds like those in (pyrazolyl) and (azetidinone) introduce alternative cores, but their pharmacological profiles diverge significantly from benzamide-based analogs .
Pharmacological Implications
- Receptor Selectivity: Dichlorophenylpiperazines () favor dopamine D3 receptors, whereas 2-methoxyphenylpiperazines () align with serotonin receptors. The target’s 4-fluorophenylpiperazine and dimethylaminophenyl groups may confer dual receptor modulation.
- Metabolic Stability : Fluorine and methoxy groups influence cytochrome P450 interactions. The target’s 2-methoxybenzamide may reduce first-pass metabolism compared to nitro-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
